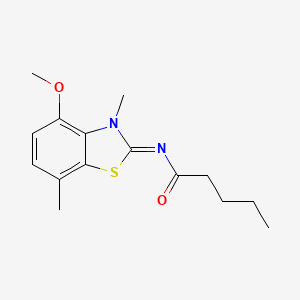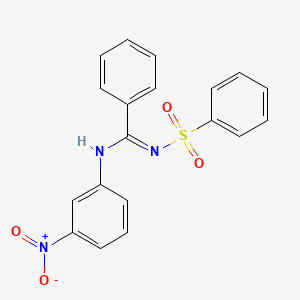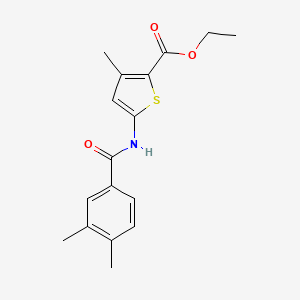![molecular formula C19H21ClN2O2 B2945358 1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol CAS No. 898651-35-9](/img/structure/B2945358.png)
1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a chlorophenoxy group, which consists of a chlorine atom and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a chlorophenoxy group, and a propanol group. The benzimidazole ring is aromatic and planar, while the chlorophenoxy group would introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might undergo electrophilic substitution reactions, while the chlorophenoxy group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar chlorophenoxy group and the hydroxyl group of the propanol might make the compound somewhat soluble in polar solvents .Scientific Research Applications
Catalytic Applications
- Transfer Hydrogenation Catalysts : The synthesis of ionic liquid-based Ru(II)–phosphinite compounds, including 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, has been explored for their catalytic use in transfer hydrogenation. The catalytic activity of these complexes demonstrates efficient conversion rates in the transfer hydrogenation of various ketones, showcasing the potential of benzimidazole derivatives in catalysis (Aydemir et al., 2014).
Material Science
- Synthesis of Benzimidazole Derivatives : Research into the synthesis of benzimidazole derivatives, such as the preparation of solvated bisimidazole compounds, provides insights into the structural and electronic properties of these materials. These studies contribute to the understanding of benzimidazole derivatives as potential materials for various applications, including their use in electronic devices and sensors (Felsmann et al., 2012).
Agricultural Applications
- Fungicide Carrier Systems : Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have been developed for sustained release in agricultural applications. These carrier systems aim to reduce environmental toxicity and improve the efficiency of fungicide delivery to plants, highlighting the importance of benzimidazole derivatives in enhancing agricultural practices (Campos et al., 2015).
Antifungal and Antiviral Properties
- Antifungal Activity : The synthesis and in vitro evaluation of 1,2,3-triazole derivatives, including 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, against Candida strains demonstrate the potential antifungal applications of benzimidazole derivatives. These findings suggest the possibility of designing new drug candidates based on benzimidazole scaffolds for treating fungal infections (Lima-Neto et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-17(23)19-21-15-9-4-5-10-16(15)22(19)12-7-13-24-18-11-6-3-8-14(18)20/h3-6,8-11,17,23H,2,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHIXJHCBGTXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)
![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)


![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)
![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)